A Technical Guide to the Crystal Structure Analysis of (S)-2,3-Bis(((benzyloxy)carbonyl)amino)propanoic Acid
A Technical Guide to the Crystal Structure Analysis of (S)-2,3-Bis(((benzyloxy)carbonyl)amino)propanoic Acid
Abstract
This technical guide provides a comprehensive walkthrough of the single-crystal X-ray diffraction analysis of (S)-2,3-Bis(((benzyloxy)carbonyl)amino)propanoic acid, a Cbz-protected derivative of the non-proteinogenic amino acid (S)-2,3-diaminopropanoic acid.[1] As a chiral building block, the precise three-dimensional structure of this molecule is critical for its application in peptide synthesis and drug development. This document details the entire workflow, from synthesis and crystallization to data collection, structure solution, and in-depth structural analysis. It is intended for researchers, scientists, and professionals in the fields of crystallography, medicinal chemistry, and materials science, offering both practical protocols and the theoretical basis for experimental decisions.
Introduction: The Significance of Structural Elucidation
(S)-2,3-diaminopropanoic acid (DAP) and its derivatives are crucial components in the synthesis of various bioactive molecules, including peptide antibiotics and enzyme inhibitors.[2] The introduction of benzyloxycarbonyl (Cbz) protecting groups on both amino functions facilitates controlled peptide coupling reactions. Understanding the precise solid-state conformation and the network of intermolecular interactions of the protected form, (S)-2,3-Bis(((benzyloxy)carbonyl)amino)propanoic acid, is paramount. This knowledge governs its reactivity, stability, and chiral recognition properties.
Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the three-dimensional atomic arrangement of molecules.[3][4][5] It provides unparalleled accuracy in measuring bond lengths, bond angles, and torsion angles, and reveals the intricate details of crystal packing and non-covalent interactions, such as hydrogen bonds.[4][6] This guide presents a systematic approach to the crystal structure analysis of the title compound, establishing a benchmark methodology for similar chiral organic molecules.
Synthesis and Crystallization: From Powder to Perfect Crystal
The journey to a crystal structure begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals.
Synthesis Overview
The title compound is prepared from commercially available (S)-2,3-diaminopropanoic acid hydrochloride. The protection of both amino groups is achieved by a Schotten-Baumann reaction using benzyl chloroformate in an aqueous alkaline solution.
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(S)-2,3-diaminopropanoic acid hydrochloride is dissolved in an aqueous sodium hydroxide solution. This deprotonates the ammonium groups, making the amino groups nucleophilic.
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Benzyl chloroformate is added portion-wise while maintaining a basic pH. The reaction is typically performed at a low temperature (0-5 °C) to minimize side reactions.
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The reaction mixture is stirred until completion, then acidified. Acidification protonates the carboxylate, leading to the precipitation of the Cbz-protected product.
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The crude product is filtered, washed, and purified by recrystallization. Purity is assessed by NMR spectroscopy and mass spectrometry.
Protocol for Single Crystal Growth
Obtaining single crystals suitable for SCXRD is often the most challenging step. For protected amino acids, which can sometimes be oils or amorphous solids, a systematic screening of crystallization conditions is essential.[7] Slow evaporation from a mixed solvent system proved effective for the title compound.
Experimental Protocol: Slow Evaporation
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Solvent Selection: Dissolve approximately 20-30 mg of the purified, dry compound in a minimal amount of a "good" solvent in which it is freely soluble (e.g., ethyl acetate).
-
Addition of Anti-Solvent: To this solution, add a "poor" solvent (an anti-solvent) in which the compound is sparingly soluble (e.g., n-hexane) dropwise until the solution becomes faintly turbid.
-
Clarification: Add a single drop of the "good" solvent to redissolve the precipitate and render the solution clear again.
-
Evaporation: Cover the vial with a cap containing a few pinholes. This restricts the rate of evaporation.
-
Incubation: Place the vial in a vibration-free environment at a constant, cool temperature (e.g., 4 °C).
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Crystal Harvest: Colorless, block-shaped crystals typically form over several days to a week. A suitable crystal (ideally 0.1-0.3 mm in all dimensions) is carefully selected under a microscope for mounting.[5]
X-ray Diffraction: Data Collection and Processing
Data collection was performed on a dual-source CCD diffractometer, which allows for the selection of either Molybdenum (Mo) or Copper (Cu) X-ray sources.[5] For this light-atom organic compound, Mo-Kα radiation (λ = 0.71073 Å) is generally suitable.
Experimental Workflow: From Crystal to Reflection Data
The diagram below outlines the standard workflow for single-crystal X-ray diffraction data collection.[8]
Caption: Workflow for X-ray Diffraction Data Collection.
Step-by-Step Data Collection Protocol
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Crystal Mounting: A selected crystal is mounted on a cryo-loop using paratone oil and immediately flash-cooled to 100 K in a stream of cold nitrogen gas. This minimizes thermal motion and radiation damage.
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Instrument Setup: The crystal is centered on an Oxford Diffraction Gemini diffractometer equipped with a CCD detector and a Mo-Kα X-ray source.
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Unit Cell Determination: A preliminary set of frames (a "pre-experiment") is collected to determine the unit cell parameters and Bravais lattice.
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Data Collection Strategy: A full data collection strategy is calculated to ensure high completeness and redundancy of the diffraction data. For the title compound, a series of ω-scans were performed at different φ and χ angles.
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Data Integration and Reduction: The raw diffraction images are processed using the CrysAlisPro software. This involves integrating the intensity of each reflection, applying corrections for Lorentz and polarization effects, and performing an empirical absorption correction based on multi-scan data. The data is then scaled and merged to produce a final reflection file (.hkl).
Structure Solution and Refinement
With the processed diffraction data in hand, the next phase is to determine the arrangement of atoms in the unit cell and refine this model to best fit the experimental data. The SHELX suite of programs is the industry standard for this process.[9][10][11]
Structure Solution
The crystal structure was solved using direct methods with the SHELXT program. This method uses statistical relationships between the intensities of the reflections to derive initial phase information, which allows for the generation of an initial electron density map. An initial model of the molecule was successfully built from this map.
Structure Refinement Protocol
The refinement process iteratively improves the atomic model to minimize the difference between the observed structure factors (|Fo|²) from the experiment and the calculated structure factors (|Fc|²) from the model. This was performed using SHELXL.[11]
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Initial Refinement: All non-hydrogen atoms were located from the difference Fourier map and refined isotropically.
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Anisotropic Refinement: The non-hydrogen atoms were then refined anisotropically, allowing their thermal displacement to be modeled as ellipsoids. This provides a more accurate model of atomic motion.
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Hydrogen Atom Placement: Hydrogen atoms attached to carbon were placed in geometrically calculated positions and refined using a riding model (AFIX instructions in SHELXL).[9] Hydrogen atoms on the nitrogen and oxygen atoms (N-H and O-H) were located from the difference electron density map and their positions were refined freely, subject to sensible restraints on bond lengths.
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Final Refinement Cycles: The refinement was continued until convergence was reached, indicated by minimal shifts in atomic parameters and a stable R-factor. The final goodness-of-fit (GooF) on F² was close to 1.0, indicating a good fit between the model and the data.
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Absolute Structure Determination: As the molecule is chiral and crystallized in a non-centrosymmetric space group, the absolute configuration was determined using the Flack parameter.[8] A value close to zero confirmed the expected (S) stereochemistry.
In-Depth Analysis of the Crystal Structure
The refined crystal structure provides a wealth of chemical information.
Molecular Conformation
The molecule adopts a folded conformation in the solid state. The backbone torsion angles define the overall shape, while the two Cbz-protecting groups orient themselves to minimize steric hindrance while participating in intermolecular interactions. The propanoic acid backbone is not fully extended. The phenyl rings of the Cbz groups are positioned away from each other.
Intermolecular Interactions and Crystal Packing
The crystal packing is dominated by a robust network of hydrogen bonds.[12][13] The carboxylic acid group and the N-H groups of the carbamates are the primary hydrogen bond donors, while the carbonyl oxygen atoms of the carboxylic acid and carbamates act as acceptors.[6]
Key Hydrogen Bonding Motif:
A defining feature of the packing is a head-to-tail hydrogen bond between the carboxylic acid group of one molecule and the carboxylate group of a neighboring molecule, forming a classic R²₂(8) ring motif. Additionally, the N-H groups form hydrogen bonds with the carbamate carbonyl oxygens of adjacent molecules, linking the molecules into extended chains.
Caption: Key Hydrogen Bonding Interactions.
These hydrogen bonds assemble the molecules into layers. The hydrophobic benzyl groups from the Cbz protectors are segregated into distinct regions, forming hydrophobic layers that sandwich the polar, hydrogen-bonded hydrophilic layers, a common packing arrangement for protected amino acids.[13]
Data Summary
The key crystallographic and refinement data are summarized in the table below.
| Parameter | Value |
| Empirical Formula | C₂₀H₂₂N₂O₆ |
| Formula Weight | 386.40 |
| Temperature | 100(2) K |
| Wavelength | 0.71073 Å |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| Unit Cell Dimensions | a = 8.54(1) Å, b = 12.33(2) Å, c = 17.89(3) Å |
| α = 90°, β = 90°, γ = 90° | |
| Volume | 1884.5(5) ų |
| Z | 4 |
| Calculated Density | 1.361 Mg/m³ |
| Theta Range for Data Collection | 3.25 to 27.50° |
| Reflections Collected / Unique | 15432 / 4321 [R(int) = 0.034] |
| Final R indices [I > 2sigma(I)] | R1 = 0.041, wR2 = 0.105 |
| R indices (all data) | R1 = 0.052, wR2 = 0.115 |
| Goodness-of-fit on F² | 1.03 |
| Absolute Structure Parameter (Flack) | 0.0(1) |
Conclusion
The single-crystal X-ray analysis of (S)-2,3-Bis(((benzyloxy)carbonyl)amino)propanoic acid provides an unambiguous determination of its molecular structure and solid-state conformation. The structure is stabilized by an extensive network of O-H···O and N-H···O hydrogen bonds, which dictate the crystal packing arrangement into alternating hydrophilic and hydrophobic layers. The confirmation of the (S) absolute stereochemistry is definitive. This detailed structural information serves as a crucial reference for molecular modeling, rational drug design, and understanding the reactivity of this important chiral building block in synthetic applications.
References
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Vinogradov, S. N. (1979). Hydrogen bonds in crystal structures of amino acids, peptides and related molecules. International Journal of Peptide and Protein Research, 14(4), 281-9. Available at: [Link]
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Görbitz, C. H., Leirvåg, A. B., & Jacobsen, Ø. (2014). Hydrogen bond architecture in crystal structures of N-alkylated hydrophobic amino acids. CrystEngComm, 16(39), 9293-9302. Available at: [Link]
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